1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Acetyl-2-fluorophenyl)piperazino]-2-phenyl-1-ethanone is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-acetyl-2-fluorophenyl)piperazino]-2-phenyl-1-ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Acetyl and Fluorophenyl Groups: The acetyl and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Acetyl-2-fluorophenyl)piperazino]-2-phenyl-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-[4-(4-Acetyl-2-fluorophenyl)piperazino]-2-phenyl-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-acetyl-2-fluorophenyl)piperazino]-2-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one: Similar structure with a prop-2-en-1-one group instead of an ethanone group.
(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone: Contains an aminophenyl group instead of an acetyl group.
Uniqueness
1-[4-(4-Acetyl-2-fluorophenyl)piperazino]-2-phenyl-1-ethanone is unique due to the presence of both acetyl and fluorophenyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H21FN2O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C20H21FN2O2/c1-15(24)17-7-8-19(18(21)14-17)22-9-11-23(12-10-22)20(25)13-16-5-3-2-4-6-16/h2-8,14H,9-13H2,1H3 |
InChI Key |
MMAMQUBQHDKYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.